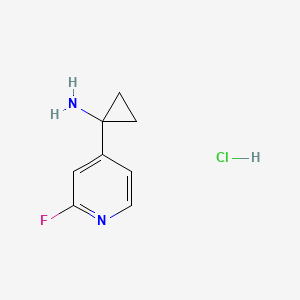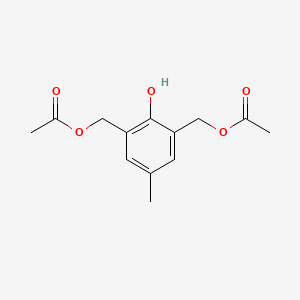
3-Chloro-N-hydroxypicolinimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-hydroxypicolinimidoyl chloride: is a chemical compound with significant interest in various scientific fields. It is known for its unique structure and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-hydroxypicolinimidoyl chloride typically involves the reaction of picolinic acid derivatives with chlorinating agents. One common method includes the use of thionyl chloride or phosphorus trichloride to introduce the chloro group. The reaction is usually carried out under controlled temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-N-hydroxypicolinimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Hydrolysis: In the presence of water, it can hydrolyze to form picolinic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or alcohols under mild conditions.
Oxidation: Often requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted picolinic acid derivatives.
Oxidation Products: Oxidized forms of the original compound, often with altered functional groups.
Hydrolysis Products: Picolinic acid and its derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloro-N-hydroxypicolinimidoyl chloride is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, it is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Chloro-N-hydroxypicolinimidoyl chloride involves its ability to react with various nucleophiles and electrophiles. The chloro group is highly reactive, allowing the compound to form covalent bonds with other molecules. This reactivity is exploited in synthetic chemistry to create complex structures and in biological systems to modify biomolecules.
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-2-hydroxypropyltrimethylammonium chloride
- 3-Chloro-N-hydroxy-2,2-dimethylpropanamide
Comparison: 3-Chloro-N-hydroxypicolinimidoyl chloride is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to participate in a wide range of chemical reactions makes it more versatile in synthetic applications. Additionally, its use in biological and medicinal research highlights its importance in developing new therapeutic agents.
Eigenschaften
Molekularformel |
C6H4Cl2N2O |
|---|---|
Molekulargewicht |
191.01 g/mol |
IUPAC-Name |
(2Z)-3-chloro-N-hydroxypyridine-2-carboximidoyl chloride |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-2-1-3-9-5(4)6(8)10-11/h1-3,11H/b10-6- |
InChI-Schlüssel |
AFLVFPRLICEYOP-POHAHGRESA-N |
Isomerische SMILES |
C1=CC(=C(N=C1)/C(=N/O)/Cl)Cl |
Kanonische SMILES |
C1=CC(=C(N=C1)C(=NO)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide](/img/structure/B12074339.png)





![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)



![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)


